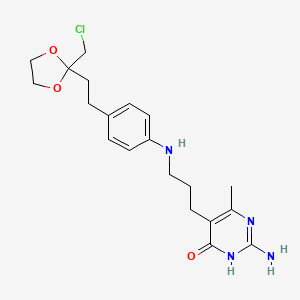
1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a guanidine group, and dichlorophenyl substituents. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine involves several steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Diallylamino Group: This step involves the reaction of the pyrimidine intermediate with diallylamine, often facilitated by a catalyst.
Attachment of the Guanidine Group: The final step includes the reaction of the intermediate with a guanidine derivative, such as 3,4-dichlorophenylguanidine, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-((2-(Diallylamino)ethyl)amino)-6-methylpyrimidin-2-yl)-3-(3,4-dichlorophenyl)guanidine can be compared with other similar compounds, such as:
4-Aminocoumarin Derivatives: These compounds also have a pyrimidine ring and are known for their biological activities, including antimicrobial and anticancer properties.
Imidazopyridines: These compounds are recognized for their wide range of applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
51386-80-2 |
|---|---|
分子式 |
C20H25Cl2N7 |
分子量 |
434.4 g/mol |
IUPAC名 |
2-[4-[2-[bis(prop-2-enyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C20H25Cl2N7/c1-4-9-29(10-5-2)11-8-24-18-12-14(3)25-20(27-18)28-19(23)26-15-6-7-16(21)17(22)13-15/h4-7,12-13H,1-2,8-11H2,3H3,(H4,23,24,25,26,27,28) |
InChIキー |
HFEGECKFFAHLBT-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl)NCCN(CC=C)CC=C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)Cl)Cl)NCCN(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)










![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)

